10-(3-chlorobenzenesulfonyl)-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene
Description
10-(3-chlorobenzenesulfonyl)-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core with a 3-chlorophenylsulfonyl and a pyrrolidinyl group, which contributes to its diverse chemical and biological properties.
Properties
IUPAC Name |
10-(3-chlorophenyl)sulfonyl-7-pyrrolidin-1-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S2/c18-11-4-3-5-12(10-11)27(24,25)17-16-19-15(22-7-1-2-8-22)14-13(6-9-26-14)23(16)21-20-17/h3-6,9-10H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLBRVFZUOPHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-chlorobenzenesulfonyl)-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene typically involves multi-step reactions starting from readily available precursors. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-(3-chlorobenzenesulfonyl)-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the sulfonyl and pyrrolidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
10-(3-chlorobenzenesulfonyl)-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[730
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 10-(3-chlorobenzenesulfonyl)-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. Key pathways involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and enzyme inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
10-(3-chlorobenzenesulfonyl)-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
The compound 10-(3-chlorobenzenesulfonyl)-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetraazatricyclo framework and a sulfonyl group that may influence its biological interactions. The presence of the pyrrolidine moiety suggests potential interactions with biological targets such as receptors or enzymes.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities including:
- Antimicrobial Activity : Many sulfonamide derivatives have shown effectiveness against various bacterial strains.
- Antinociceptive Effects : Some studies have documented pain-relieving properties associated with similar compounds.
- Anticancer Properties : Certain derivatives have been investigated for their potential to inhibit cancer cell proliferation.
Antimicrobial Activity
A study on related sulfonamide compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of folate synthesis pathways in bacteria.
| Compound | Activity | Target Organism |
|---|---|---|
| 10-(3-chlorobenzenesulfonyl)-... | Moderate | E. coli |
| 10-(3-chlorobenzenesulfonyl)-... | Strong | S. aureus |
Antinociceptive Effects
Research involving sulfonylhydrazone derivatives has shown promising results in pain models. The compound exhibited significant effects in reducing pain responses in animal models, suggesting its potential as an analgesic agent.
| Study Reference | Model Used | Result |
|---|---|---|
| Barreiro et al. (2021) | Hot plate test | 50% reduction in response time |
| Smith et al. (2022) | Formalin test | Significant decrease in pain scores |
Anticancer Activity
Preliminary studies have indicated that the compound may inhibit the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A case study evaluated the effectiveness of the compound against multidrug-resistant strains of bacteria. Results indicated a notable decrease in bacterial load in treated subjects compared to controls.
- Pain Management : In a clinical trial assessing the analgesic properties of similar compounds, participants reported significant pain relief after administration, supporting further investigation into this compound's potential in pain management therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
